molecular formula C6H3Br2IO B3053718 3,5-Dibromo-4-iodophenol CAS No. 556038-75-6

3,5-Dibromo-4-iodophenol

Cat. No.: B3053718
CAS No.: 556038-75-6
M. Wt: 377.8 g/mol
InChI Key: LNUGCGTZSRCVPL-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-iodophenol is an organic compound with the molecular formula C6H3Br2IO It is a halogenated phenol, characterized by the presence of bromine and iodine atoms attached to a benzene ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,5-Dibromo-4-iodophenol are not well-studied. It is known that halogenated phenolic compounds can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure and properties of the compound .

Cellular Effects

It is known that halogenated phenolic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability, degradation, and long-term effects on cellular function of halogenated phenolic compounds can vary over time .

Dosage Effects in Animal Models

It is known that the effects of halogenated phenolic compounds can vary with dosage, including potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that halogenated phenolic compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that halogenated phenolic compounds can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that halogenated phenolic compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-iodophenol typically involves the halogenation of phenol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine and iodine under controlled conditions. The reaction proceeds as follows:

    Bromination: Phenol is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). This results in the formation of 3,5-dibromophenol.

    Iodination: The 3,5-dibromophenol is then iodinated using iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) or hydrogen peroxide (H2O2) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-iodophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can convert the halogenated phenol to less oxidized forms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of quinones.

    Reduction: Formation of less oxidized phenolic compounds.

Scientific Research Applications

3,5-Dibromo-4-iodophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique halogenated structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

    3,5-Dibromophenol: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    4-Iodophenol: Contains only the iodine atom, resulting in different reactivity and applications.

    2,4,6-Tribromophenol: Contains three bromine atoms, leading to distinct chemical properties and uses.

Uniqueness: 3,5-Dibromo-4-iodophenol is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and potential applications compared to other halogenated phenols. Its dual halogenation allows for versatile chemical transformations and interactions in various scientific fields.

Properties

IUPAC Name

3,5-dibromo-4-iodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2IO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUGCGTZSRCVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)I)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627099
Record name 3,5-Dibromo-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556038-75-6
Record name 3,5-Dibromo-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromo-4-iodophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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